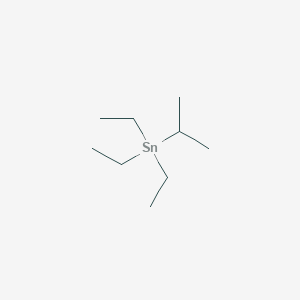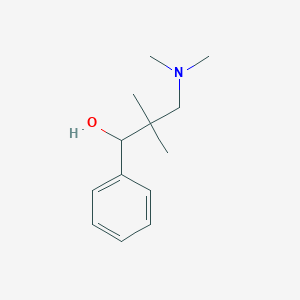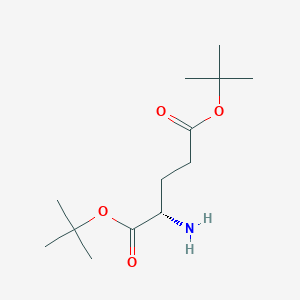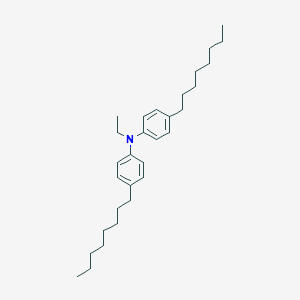
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline is a chemical compound that belongs to the family of organic compounds known as anilines. It is commonly used in scientific research to study its biochemical and physiological effects on living organisms.
Wirkmechanismus
The mechanism of action of N-Ethyl-4-octyl-N-(4-octylphenyl)aniline is not fully understood. However, it is believed that the compound interacts with the electronic structure of organic materials and affects their charge transport properties. It has been shown to improve the performance of organic semiconductors, OLEDs, OPVs, and OFETs.
Biochemische Und Physiologische Effekte
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-hazardous.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Ethyl-4-octyl-N-(4-octylphenyl)aniline in lab experiments is its ability to improve the performance of organic materials. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound compared to other organic materials used in research.
Zukünftige Richtungen
There are several future directions for the research on N-Ethyl-4-octyl-N-(4-octylphenyl)aniline. One direction is the development of new organic semiconductors and their properties. Another direction is the study of the charge transport properties of organic materials. Additionally, the development of new OLEDs, OPVs, and OFETs using this compound is another potential future direction.
Synthesemethoden
The synthesis of N-Ethyl-4-octyl-N-(4-octylphenyl)aniline involves the reaction of 4-n-octylphenylamine and ethyl 4-octylbenzoate in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as toluene or xylene. The product is then purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline has several scientific research applications. It is commonly used in the study of organic semiconductors and their properties. It is also used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, it is used in the study of charge transport in organic materials and the development of organic field-effect transistors (OFETs).
Eigenschaften
CAS-Nummer |
19182-05-9 |
|---|---|
Produktname |
N-Ethyl-4-octyl-N-(4-octylphenyl)aniline |
Molekularformel |
C30H47N |
Molekulargewicht |
421.7 g/mol |
IUPAC-Name |
N-ethyl-4-octyl-N-(4-octylphenyl)aniline |
InChI |
InChI=1S/C30H47N/c1-4-7-9-11-13-15-17-27-19-23-29(24-20-27)31(6-3)30-25-21-28(22-26-30)18-16-14-12-10-8-5-2/h19-26H,4-18H2,1-3H3 |
InChI-Schlüssel |
SCZZLKXIDKQDDI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)N(CC)C2=CC=C(C=C2)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)N(CC)C2=CC=C(C=C2)CCCCCCCC |
Andere CAS-Nummern |
19182-05-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)

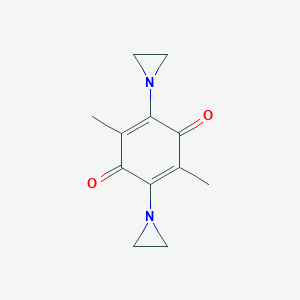



![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
